molecular formula C27H17Cl2NO5 B15035349 5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B15035349
M. Wt: 506.3 g/mol
InChI Key: LNDUMNMWNDUWSG-UHFFFAOYSA-N
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Description

“5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique spirocyclic structure, which often imparts interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the furo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Spirocyclization: The spirocyclic structure can be introduced via intramolecular cyclization reactions.

    Functional Group Modifications: Introduction of chloro and methyl groups through halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

“5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Potential development of new therapeutic agents based on its structure.

Industry

    Materials Science: Use in the development of new materials with unique properties.

    Chemical Engineering: Application in the design of new chemical processes.

Mechanism of Action

The mechanism of action of “5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures.

    Chlorinated Aromatics: Compounds with chloro-substituted aromatic rings.

    Furo[3,4-c]pyrrole Derivatives: Compounds with the furo[3,4-c]pyrrole core.

Uniqueness

“5-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone” is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H17Cl2NO5

Molecular Weight

506.3 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H17Cl2NO5/c1-13-18(29)7-4-8-19(13)30-25(33)20-21(26(30)34)27(35-22(20)14-9-11-15(28)12-10-14)23(31)16-5-2-3-6-17(16)24(27)32/h2-12,20-22H,1H3

InChI Key

LNDUMNMWNDUWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl

Origin of Product

United States

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